Unveiling the Structural and Synthetic Landscape of a Versatile Piperidine Building Block: A Technical Guide to tert-Butyl 4-(But-3-yn-1-yl)piperidine-1-carboxylate
Unveiling the Structural and Synthetic Landscape of a Versatile Piperidine Building Block: A Technical Guide to tert-Butyl 4-(But-3-yn-1-yl)piperidine-1-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, synthesis, and potential applications of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document elucidates the molecule's core features, presents key quantitative data in a structured format, and offers a detailed experimental protocol for its synthesis.
Core Structure and Chemical Identity
tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, often colloquially referred to as "Boc-piperidine butyne," is a heterocyclic compound featuring a piperidine (B6355638) ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a butynyl group. The Boc protecting group enhances the compound's stability and solubility in organic solvents, while the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]
The structural formula and key identifiers of this compound are presented below:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate |
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 g/mol |
| CAS Number | 1346153-07-8 |
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, compiled from various sources.
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Colorless oil | [2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.08 (br s, 2H), 2.68 (t, J = 12.4 Hz, 2H), 2.20 (td, J = 7.0, 2.6 Hz, 2H), 1.95 (t, J = 2.6 Hz, 1H), 1.68 (d, J = 12.8 Hz, 2H), 1.50-1.60 (m, 3H), 1.45 (s, 9H), 1.15-1.28 (m, 2H) | [2] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.9, 83.9, 79.3, 68.4, 44.1, 35.3, 34.9, 31.8, 28.5, 18.9 | [2] |
| Mass Spectrometry (ESI-MS) m/z | 238.18 [M+H]⁺ |
Synthesis and Experimental Protocol
The synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate can be achieved through a multi-step process starting from commercially available materials. A representative synthetic workflow is outlined below.
Detailed Experimental Protocol (Illustrative)
This protocol is a composite based on standard organic synthesis methodologies for similar transformations.
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and triethylamine (B128534) (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, dimethyl sulfoxide (B87167) (DMSO, 2.0 eq) is added dropwise. After stirring for 15 minutes, a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM is added. The mixture is stirred for 1 hour, followed by the addition of triethylamine (5.0 eq). The reaction is allowed to warm to room temperature. Water is added, and the product is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the ketone.
Step 3: Synthesis of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate
To a suspension of (3-bromopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise at 0 °C. The resulting ylide is stirred for 30 minutes, and then a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in THF is added. The reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Step 4 & 5: Conversion to tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate
The terminal alkene from the previous step is first brominated using a solution of bromine in DCM at 0 °C to yield the dibromo intermediate. This intermediate is then subjected to a double dehydrobromination using a strong base such as sodium amide in liquid ammonia (B1221849) to afford the terminal alkyne. The reaction is carefully quenched with a proton source, and the final product is extracted and purified by column chromatography.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The title compound, with its protected nitrogen and reactive alkyne, serves as a valuable building block for the synthesis of more complex and biologically active molecules.
The terminal alkyne group is particularly useful for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[1][4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient formation of a stable triazole ring, which can be used to link the piperidine core to other pharmacophores or biomolecules.[1][5]
This strategy enables the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases. The piperidine moiety can be crucial for modulating physicochemical properties such as solubility and lipophilicity, as well as for establishing key interactions with biological targets.
Conclusion
tert-Butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, featuring a protected piperidine ring and a reactive terminal alkyne, provides a robust platform for the construction of complex molecular architectures. The synthetic accessibility and the potential for late-stage functionalization via click chemistry make it an attractive tool for the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
